molecular formula C29H50N2O3 B1254605 L-threo-PPMP

L-threo-PPMP

Cat. No.: B1254605
M. Wt: 474.7 g/mol
InChI Key: OFBANDBMHLEMFA-YTMVLYRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biochemical Classification and Nomenclature

L-threo-PPMP (systematic name: N-[(1S,2S)-1-hydroxy-3-(morpholin-4-yl)-1-phenylpropan-2-yl]hexadecanamide) is a synthetic inhibitor of glucosylceramide synthase (UDP-glucose:ceramide β-1,1-glucosyltransferase), a key enzyme in glycosphingolipid biosynthesis. Its molecular formula is C29H50N2O3, with a molecular weight of 474.73 g/mol. Structurally, it belongs to the morpholino propanol analogs, characterized by a phenyl group at position 1, a palmitoylamino group at position 2, and a morpholino moiety at position 3 in a three-carbon backbone. The "L-threo" designation reflects its stereochemistry, with (1S,2S) configuration at the chiral centers.

Discovery and Development Timeline

This compound emerged from systematic modifications of earlier ceramide analogs like PDMP (D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol), first synthesized in the 1990s to study glycosphingolipid metabolism. Key milestones include:

Year Development Reference
1994 Discovery of stereospecific effects of PDMP isomers (D/L-threo) on glycosphingolipid biosynthesis in B16 melanoma cells
1999 Synthesis of PPMP analogs with optimized acyl chains for enhanced glucosylceramide synthase inhibition
2015 Demonstration of this compound’s variable effects on glycosphingolipid expression in cancer cell lines
2020s Applications in metabolic reprogramming studies, particularly in neural differentiation and cancer therapeutics

The compound’s synthesis involves multi-step organic reactions, including benzyloxycarbonyl protection, Grignard additions, and palmitoylation, as detailed in .

Isomeric Relationships with D-threo-PPMP

This compound and D-threo-PPMP are enantiomers differing in configuration at C1 and C2 (Table 1). While D-threo-PPMP potently inhibits glucosylceramide synthase (IC50 = 0.5–2.5 µM), this compound exhibits contrasting biological effects, including stimulation of glycosphingolipid biosynthesis in certain contexts.

Table 1: Comparative Properties of this compound and D-threo-PPMP

Property This compound D-threo-PPMP
Configuration (1S,2S) (1R,2R)
Enzyme Inhibition Weak or negligible IC50 = 0.5–2.5 µM
Biological Effect Stimulates GSL biosynthesis Depletes GSLs, induces apoptosis
Solubility Soluble in DMSO, ethanol Similar solubility profile

This stereospecificity arises from differential interactions with glucosylceramide synthase’s active site, as shown in molecular docking studies.

Significance in Glycosphingolipid Metabolism Research

This compound has been instrumental in elucidating the roles of glycosphingolipids in cellular processes:

  • Mechanistic Studies : By modulating glucosylceramide synthase activity, it helps dissect the metabolic flux between ceramide, glucosylceramide, and complex glycosphingolipids.
  • Cancer Research : It reduces proliferation in breast cancer cell lines (e.g., MCF-7, MDA-MB-468) by elevating ceramide levels, which disrupt organelle membranes and trigger apoptosis.
  • Neural Differentiation : PPMP analogs influence neural stem cell fate by altering ganglio-series glycosphingolipid expression, linked to epigenetic regulation via AUTS2.
  • Tool Compound : Unlike D-threo-PPMP, its L-isomer serves as a negative control in studies requiring stereochemical specificity.

Recent work highlights its utility in probing glycosphingolipid-dependent signaling pathways, such as ERM protein activation during cytokinesis and lipid raft dynamics.

Properties

Molecular Formula

C29H50N2O3

Molecular Weight

474.7 g/mol

IUPAC Name

N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide

InChI

InChI=1S/C29H50N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32)/t27-,29-/m0/s1

InChI Key

OFBANDBMHLEMFA-YTMVLYRLSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CN1CCOCC1)[C@H](C2=CC=CC=C2)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

  • Core structure : The 1-phenyl-1-propanol moiety suggests a starting material derived from benzoin condensation or asymmetric reduction of prochiral ketones.

  • Palmitoylamino group : Likely introduced via amide coupling between a primary amine intermediate and palmitoyl chloride under Schotten-Baumann conditions.

  • Morpholino substitution : Installed through nucleophilic substitution at the C3 position, possibly using morpholine as the nucleophile in the presence of a leaving group (e.g., bromide or mesylate).

Stereoselective Synthesis

The "threo" designation indicates adjacent stereocenters at C1 and C2 with anti configuration. Achieving this requires:

  • Chiral auxiliaries : Use of Evans oxazolidinones or Ellman sulfinimines to control facial selectivity during key bond-forming steps.

  • Asymmetric catalysis : Transition metal complexes (e.g., Ru-BINAP) for hydrogenation of α,β-unsaturated intermediates.

  • Diastereomeric resolution : Chromatographic separation of threo/erythro mixtures using chiral stationary phases, though this approach reduces overall yield.

Purification and Analytical Characterization

Post-synthesis purification ensures the >98% purity specified for research-grade this compound:

Chromatographic Methods

  • Normal-phase silica gel chromatography : Effective for removing unreacted palmitic acid and morpholine byproducts.

  • Reverse-phase HPLC : Utilizes C18 columns with acetonitrile/water gradients (0.1% TFA) to resolve enantiomeric impurities.

Spectroscopic Confirmation

TechniqueKey Diagnostic Signals
¹H NMR δ 7.3-7.5 (m, 5H, Ar-H), δ 4.1 (dd, J=8.4 Hz, C1-H), δ 3.6-3.8 (m, 4H, morpholine OCH₂)
ESI-MS m/z 511.2 [M+H]⁺ (calculated for C₂₉H₅₁ClN₂O₃)
IR 1650 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II), 1110 cm⁻¹ (C-O-C morpholine)

Formulation and Stability Profiling

This compound hydrochloride requires specific handling to maintain stability:

Solubility and Stock Solution Preparation

SolventSolubility (mg/mL)Storage Conditions
DMSO≥10-20°C, 1 month
PEG3005RT, 24 hours
Tween 80/H₂O24°C, 1 week

Stock solutions prepared in anhydrous DMSO at 10 mM concentration retain activity for 1 month when stored at -20°C in aliquots. Repeated freeze-thaw cycles degrade the compound, reducing inhibitory potency by 15-20% per cycle.

In Vivo Formulation Protocol

For animal studies, this compound is typically administered via intraperitoneal injection using the following protocol:

  • Dissolve 5 mg in 500 μL DMSO (10 mg/mL stock).

  • Add 250 μL PEG300 and vortex for 1 minute.

  • Mix with 250 μL Tween 80 and 4 mL saline (0.9% NaCl).

  • Filter sterilize (0.22 μm) and administer at 5 mg/kg body weight.

Comparative Analysis of Diastereomers

The biological activity of this compound is highly stereospecific, as evidenced by:

Enzymatic Inhibition Profiles

IsomerIC₅₀ (μM)Cell Growth Inhibition (ED₅₀, μM)
L-threo 0.854-7 (MCF-7, MDA-MB-468)
D-threo 12.3>50
DL-erythro 8.922-35

The 14-fold difference in potency between L-threo and D-threo isomers underscores the importance of stereochemical control during synthesis.

Scale-Up Challenges and Industrial Production

Despite academic use, large-scale manufacturing faces hurdles:

  • Palmitoyl group instability : The C16 chain undergoes β-oxidation in microbial systems, necessitating chemical synthesis over fermentation.

  • Morpholine ring reactivity : Prone to N-oxidation during storage, requiring argon atmosphere and chelating agents to prevent radical formation.

  • Regulatory considerations : As a hydrochloride salt, strict control of residual solvents (DMSO <500 ppm) is mandated under ICH Q3C guidelines .

Chemical Reactions Analysis

Types of Reactions

L-threo-PPMP can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol backbone can be oxidized to form a ketone or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the amide bond to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nitric acid for nitration, halogens for halogenation, and other electrophilic reagents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro, halogenated, or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential as a Drug Lead
L-threo-PPMP has been identified as a promising lead compound for drug development due to its biological activities. It acts as an inhibitor of glucosylceramide synthase (GCS), which plays a crucial role in the metabolism of sphingolipids. Inhibiting GCS can sensitize cancer cells to chemotherapy, making this compound relevant in cancer treatment strategies. Studies have shown that it can inhibit cell growth and induce apoptosis in various cancer cell lines, including neuroblastoma and head and neck cancers, with IC50 values ranging from 2 to 20 µM .

Case Study: Sensitization of Head and Neck Cancer Cells
Research demonstrated that this compound could enhance the effectiveness of cisplatin in head and neck cancer cells by inhibiting GCS. This sensitization was linked to increased ceramide levels, which are known to promote apoptosis in cancer cells .

Biological Research

Inhibition of Pathogen Replication
this compound has shown efficacy against Giardia lamblia, a major cause of parasitic diarrhea. In vitro studies revealed that it inhibited parasite replication with a 50% inhibitory concentration of 3.5 µM. The compound interferes with cytokinesis in the parasite, leading to a significant reduction in cyst formation, which is critical for transmission .

Impact on Glycosphingolipid Metabolism
In cellular studies, this compound was found to selectively reduce glycosphingolipid levels in treated cell lines. For instance, it significantly decreased LacCer expression in BG1 cells while having variable effects on other glycosphingolipids across different cell lines . This highlights its utility in studying glycosphingolipid metabolism and related cellular processes.

Material Science

Development of Novel Materials
The unique structural properties of this compound make it a candidate for developing novel materials with specific functionalities. Its ability to interact with biological membranes may enable applications in creating biomimetic materials or drug delivery systems.

Mechanism of Action

The mechanism of action of L-threo-PPMP involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-1-phenyl-2-palmitoylamino-3-piperidino-1-propanol: Similar structure but with a piperidino group instead of a morpholino group.

    (1S,2S)-1-phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol: Similar structure but with a pyrrolidino group instead of a morpholino group.

    (1S,2S)-1-phenyl-2-palmitoylamino-3-azetidino-1-propanol: Similar structure but with an azetidino group instead of a morpholino group.

Uniqueness

L-threo-PPMP is unique due to the presence of the morpholino group, which imparts distinct physicochemical properties and potential biological activities compared to its analogs. The morpholino group may influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.

Q & A

Q. How should researchers document and share raw data from this compound studies to comply with FAIR principles?

  • FAIR Compliance :
  • Findable : Deposit datasets in repositories like Zenodo or Figshare with DOI assignment.
  • Accessible : Use open formats (e.g., .csv for numerical data, .tif for imaging).
  • Interoperable : Annotate metadata using community standards (e.g., MIAME for microarray data).
  • Reusable : Provide detailed protocols in supplementary materials .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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